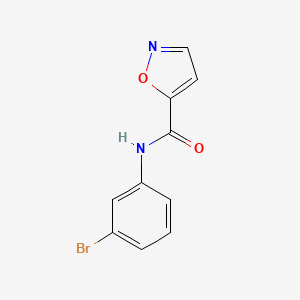
N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide, also known as FITC, is a fluorinated derivative of 1H-indole-3-carboxamide, an aromatic heterocyclic molecule. FITC is a versatile reagent used in a variety of scientific research applications, including molecular biology, biochemistry, and pharmacology. FITC is a highly fluorescent compound, which makes it an ideal tool for a variety of biological studies. In addition, FITC is relatively stable and has a low toxicity profile, making it suitable for use in laboratory experiments.
科学的研究の応用
N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide has been widely used in a variety of scientific research applications. It has been used in immunoassays, as a marker for proteins and nucleic acids, and as a fluorescent probe for DNA sequencing. In addition, N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide has been used to study the structure and function of proteins, and to detect and quantify proteins and other biomolecules. N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide has also been used to study the structure and function of cell membranes, and to study the interaction between proteins and other molecules.
作用機序
N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide is a highly fluorescent compound, and it is this property that makes it useful for a variety of biological studies. When N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide is excited by light, it emits light of a longer wavelength, which can be detected by a fluorescence microscope. This allows researchers to visualize the location and concentration of N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide-labeled molecules in a sample. The fluorescence emitted by N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide can also be used to detect and quantify proteins and other molecules.
Biochemical and Physiological Effects
N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide is a relatively non-toxic compound, and it has been used in a variety of laboratory experiments. It has been used to study the structure and function of proteins and to detect and quantify proteins and other biomolecules. In addition, N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide has been used to study the interaction between proteins and other molecules, and to study the structure and function of cell membranes.
実験室実験の利点と制限
One of the major advantages of using N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide in laboratory experiments is its high fluorescence intensity, which makes it an ideal tool for a variety of biological studies. In addition, N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide is relatively stable and has a low toxicity profile, making it suitable for use in laboratory experiments. However, N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide is not suitable for use in some applications due to its relatively low solubility in aqueous solutions.
将来の方向性
The use of N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide in scientific research is expected to continue to expand in the coming years. Potential future applications of N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide include its use in targeted drug delivery, as a biomarker for disease diagnosis, and as a tool for monitoring the activity of enzymes and other proteins. In addition, N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide is expected to be used in the development of new imaging techniques, such as fluorescence-based imaging. N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide could also be used in the development of new biosensors and biosensors-based assays. Finally, N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide could be used in the development of new fluorescent probes for the study of biological processes.
合成法
N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide can be synthesized by reacting 1H-indole-3-carboxamide with 4-fluoro-1,3-benzothiazol-2-yl chloride in an aqueous solution. The reaction is typically carried out in the presence of a base such as sodium hydroxide, and the product is then purified by column chromatography.
特性
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3OS/c17-11-5-3-7-13-14(11)19-16(22-13)20-15(21)10-8-18-12-6-2-1-4-9(10)12/h1-8,18H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZIJYKXNSOOGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=NC4=C(C=CC=C4S3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzo[d]thiazol-2-yl)-1H-indole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6577855.png)
![N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B6577857.png)
![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(propan-2-yl)acetamide](/img/structure/B6577863.png)

![N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B6577870.png)

![N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}cyclopropanecarboxamide](/img/structure/B6577887.png)
![2-{[5-(4-bromophenyl)-1-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B6577892.png)
![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-1-methyl-1H-imidazole](/img/structure/B6577895.png)
![N-(butan-2-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide](/img/structure/B6577896.png)
![ethyl 2-(2-{[5-(furan-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6577897.png)


![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B6577918.png)